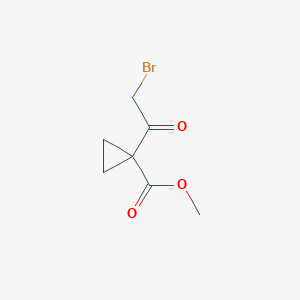

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Description

The exact mass of the compound Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXNFRNLLUGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655019 | |

| Record name | Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184913-42-5 | |

| Record name | Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

This guide provides a comprehensive technical overview for the synthesis and characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a valuable bifunctional building block for pharmaceutical and materials science research. The presence of a strained cyclopropane ring, a reactive α-bromoketone, and an ester moiety makes this compound a versatile intermediate for constructing complex molecular architectures. This document outlines a robust synthetic pathway, detailed characterization protocols, and essential safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis

The synthesis of the target molecule, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, is most effectively approached via a two-step sequence. The initial phase involves the preparation of the precursor, Methyl cyclopropanecarboxylate. The second, critical phase is the selective acylation of this precursor at the C1 position with a bromoacetyl group.

A direct Friedel-Crafts acylation on the cyclopropane ring is generally not a preferred method due to the high ring strain, which can lead to undesired ring-opening reactions under the harsh conditions of strong Lewis acids.[1][2] A more controlled and higher-yielding strategy involves the formation of an enolate from the precursor ester, followed by quenching with bromoacetyl bromide. This approach ensures regioselectivity and preserves the integrity of the cyclopropane ring.

Part I: Synthesis of Precursor - Methyl Cyclopropanecarboxylate

The precursor is efficiently synthesized via an intramolecular cyclization of methyl 4-chlorobutanoate using a strong, non-nucleophilic base. This classic method provides good yields of the desired cyclized product.[3]

Experimental Protocol: Precursor Synthesis

-

Reaction Setup: A three-necked, oven-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

-

Reagent Addition: Dry toluene and sodium hydride (60% dispersion in mineral oil) are added to the flask. The suspension is stirred.

-

Cyclization: Methyl 4-chlorobutanoate is added dropwise via the dropping funnel to the stirred suspension at a controlled temperature.

-

Reaction Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is carefully cooled in an ice bath and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure Methyl cyclopropanecarboxylate as a colorless liquid.[4]

Reagent Summary: Precursor Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Methyl 4-chlorobutanoate | 136.58 | 1.0 eq | - | Starting Material |

| Sodium Hydride (60%) | 24.00 | 1.2 eq | - | Base |

| Toluene | 92.14 | - | - | Solvent |

Workflow for Precursor Synthesis```dot

Caption: Proposed mechanism for the target molecule synthesis.

Purification and Spectroscopic Characterization

Post-synthesis, rigorous purification and characterization are paramount to validate the structure and purity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Purification

-

Technique : Flash column chromatography.

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : Gradient elution, typically starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity.

-

Monitoring : TLC with UV visualization and/or potassium permanganate staining.

Characterization Data (Predicted)

The following tables summarize the expected spectroscopic data for the title compound based on the analysis of its functional groups and known data for similar structures. [5][6][7][8] Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | s | 2H | -C(=O)CH₂Br | Protons alpha to a carbonyl and bromine are deshielded. |

| 3.75 | s | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

| ~ 1.60 - 1.70 | m | 2H | Cyclopropyl CH₂ | Diastereotopic protons on the cyclopropane ring. |

| ~ 1.30 - 1.40 | m | 2H | Cyclopropyl CH₂ | Diastereotopic protons on the cyclopropane ring, often upfield. [9][10] |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 | Ketone C=O | Typical range for a ketone carbonyl. |

| ~ 170 | Ester C=O | Typical range for an ester carbonyl. |

| ~ 52 | -OCH₃ | Standard shift for a methyl ester carbon. |

| ~ 35 | -C(=O)CH₂Br | Carbon alpha to a carbonyl and bromine. |

| ~ 30 | Quaternary C1 | The substituted carbon of the cyclopropane ring. |

| ~ 18 | Cyclopropyl CH₂ | Upfield shift characteristic of strained ring carbons. [6][8] |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1735 | Strong | Ester C=O Stretch | Characteristic stretching frequency for an ester carbonyl. |

| ~ 1715 | Strong | Ketone C=O Stretch | Characteristic stretching for an α-haloketone. |

| ~ 1200 | Strong | C-O Stretch | Ester C-O bond vibration. |

| ~ 650 | Medium | C-Br Stretch | Carbon-bromine bond vibration. [7] |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Assignment | Rationale |

| 220 & 222 | [M]⁺ & [M+2]⁺ | Molecular ion peaks showing the characteristic ~1:1 isotopic abundance ratio for bromine (⁷⁹Br and ⁸¹Br). [11][12][13] |

| 189 & 191 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 141 | [M - Br]⁺ | Loss of a bromine radical. |

| 100 | [M - C(=O)CH₂Br]⁺ | Fragmentation with loss of the bromoacetyl group. |

Essential Safety Precautions

A thorough risk assessment must be conducted before commencing this synthesis. Several reagents used are highly hazardous.

-

Bromoacetyl bromide : This is a highly corrosive and lachrymatory substance. [14]It reacts violently with water. [14][15]It must be handled in a well-ventilated chemical fume hood at all times. Personal protective equipment (PPE) should include a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). [16][17]* Sodium Hydride & n-Butyllithium : These are pyrophoric reagents that react violently with water and protic solvents. They must be handled under an inert atmosphere (nitrogen or argon).

-

Aluminum Chloride (if used as an alternative) : Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. [18][19]It is corrosive and can cause severe burns. [20][21]* Solvents : THF and Diethyl Ether are highly flammable and can form explosive peroxides. Toluene is flammable and toxic. Use in a fume hood away from ignition sources.

Disposal : All waste, including quenching solutions and solvent washes, should be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion

This guide details a reliable and logically structured pathway for the synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. The proposed enolate acylation strategy offers a controlled and regioselective method, circumventing the potential complications of direct Friedel-Crafts reactions on the strained cyclopropane system. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. Adherence to the stringent safety protocols outlined is critical for the safe execution of this synthesis. The successful preparation of this versatile building block opens avenues for its application in the development of novel therapeutic agents and advanced materials.

References

-

Baranac-Stojanović, M. (2014). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclopropane. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate. PubChem. Available at: [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

National Center for Biotechnology Information. (n.d.). Methyl cyclopropanecarboxylate. PubChem. Available at: [Link]

- Google Patents. (n.d.). CN111499508B - Preparation method of methyl cyclopropanecarboxylate.

-

Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of cyclopropane. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Available at: [Link]

-

PubChem. (n.d.). Methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate. Available at: [Link]

-

Organic Syntheses. (n.d.). Bromocyclopropane. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

-

ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Available at: [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Sci-Hub. (1957). Some reactions of cyclopropane and a comparison with the lower olefins. Part III. The Friedel–Crafts reaction. J. Chem. Soc., 1199–1206. Available at: [Link]

-

Sci-Hub. (1981). ¹³C NMR spectroscopy of cyclopropane derivatives. 1—monocyclic compounds. Organic Magnetic Resonance, 16(3), 187–194. Available at: [Link]

-

NJ.gov. (n.d.). Hazard Summary: BROMOACETYL BROMIDE. Available at: [Link]

-

Chemguide. (n.d.). Mass spectra - the M+2 peak. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Aluminium Chloride. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Available at: [Link]

-

ACS Publications. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters. Available at: [Link]

-

NJ.gov. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

Chegg.com. (2017). Solved: How many signals would be present in the 1H NMR.... Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sci-Hub. 234. Some reactions of cyclopropane and a comparison with the lower olefins. Part III. The Friedel–Crafts reaction / J. Chem. Soc., 1957 [sci-hub.box]

- 3. CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

- 4. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. sci-hub.st [sci-hub.st]

- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. nj.gov [nj.gov]

- 18. carlroth.com [carlroth.com]

- 19. redox.com [redox.com]

- 20. fishersci.com [fishersci.com]

- 21. nj.gov [nj.gov]

An In-depth Technical Guide to Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate: Synthesis, Properties, and Synthetic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a polyfunctional molecule of significant interest to researchers in organic synthesis and drug development. Its unique structural scaffold, incorporating a strained cyclopropane ring, a reactive α-bromo ketone, and a methyl ester, presents a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and explores its potential reactivity and applications as a synthetic building block. The information herein is curated to provide both foundational knowledge and practical insights for scientists working at the forefront of chemical innovation.

Introduction: A Molecule of Untapped Potential

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate stands as a promising, yet not extensively documented, chemical entity. The convergence of three key functional groups within its compact structure underpins its potential utility. The cyclopropane ring, a motif increasingly found in pharmaceuticals, imparts conformational rigidity and can influence metabolic stability and binding affinity. The α-bromo ketone is a highly valuable functional handle, acting as a potent electrophile for the introduction of a wide array of nucleophiles. Finally, the methyl ester provides a site for further chemical elaboration or can be hydrolyzed to the corresponding carboxylic acid, offering another dimension of reactivity. This combination makes Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate a desirable intermediate for the synthesis of novel heterocyclic compounds, peptidomimetics, and other biologically active molecules.

Proposed Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

A plausible and efficient synthesis of the title compound can be envisioned starting from commercially available reagents. The proposed pathway leverages well-established synthetic transformations, ensuring its accessibility in a standard laboratory setting.

Synthetic Scheme

Caption: Proposed synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Add a solution of methyl cyclopropanecarboxylate in anhydrous THF dropwise to the LDA solution.

-

After stirring for 1 hour at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 2 hours.

-

Quench the reaction with aqueous HCl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate

-

To a solution of 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid in dichloromethane, add oxalyl chloride dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Synthesis of Methyl 1-(2-diazoacetyl)cyclopropanecarboxylate

-

To a solution of diazomethane in diethyl ether at 0 °C, add a solution of methyl 1-(chlorocarbonyl)cyclopropanecarboxylate in diethyl ether dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Carefully quench any excess diazomethane with acetic acid.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of Methyl 1-acetylcyclopropanecarboxylate

-

To a solution of methyl 1-(2-diazoacetyl)cyclopropanecarboxylate in dichloromethane, add a catalytic amount of rhodium(II) acetate dimer.

-

Stir the reaction at room temperature until the evolution of nitrogen gas ceases.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

Step 5: Synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

-

To a solution of methyl 1-acetylcyclopropanecarboxylate in acetic acid, add a catalytic amount of hydrobromic acid.

-

Add a solution of bromine in acetic acid dropwise at room temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

Pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₇H₉BrO₃ | - |

| Molecular Weight | 221.05 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | Analogy to similar bromo-keto esters |

| Boiling Point | > 200 °C (decomposes) | High molecular weight and polarity |

| Density | ~1.5 g/cm³ | Presence of bromine atom |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, THF); Insoluble in water | Polarity of functional groups |

| CAS Number | 2206688-62-0 | [1] |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 4.20 (s, 2H): Protons of the bromomethyl group (-CH₂Br), deshielded by the adjacent carbonyl and bromine.

-

δ 3.75 (s, 3H): Protons of the methyl ester group (-OCH₃).[2][3]

-

δ 1.60-1.70 (m, 2H): Cyclopropyl protons adjacent to the quaternary carbon.

-

δ 1.40-1.50 (m, 2H): Cyclopropyl protons adjacent to the quaternary carbon.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~195: Carbonyl carbon of the ketone.

-

δ ~170: Carbonyl carbon of the ester.

-

δ ~53: Methyl carbon of the ester.

-

δ ~35: Bromomethyl carbon (-CH₂Br).

-

δ ~30: Quaternary carbon of the cyclopropane ring.

-

δ ~15-20: Methylene carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

~1735: C=O stretch of the ester.

-

~1715: C=O stretch of the ketone.

-

~3010: C-H stretch of the cyclopropane ring.

-

~1200-1000: C-O stretch of the ester.

-

~650: C-Br stretch.

Mass Spectrometry (EI):

-

m/z (M⁺): 220, 222 (characteristic isotopic pattern for bromine).

-

m/z (M⁺ - OCH₃): 189, 191.

-

m/z (M⁺ - Br): 141.

-

m/z (M⁺ - COOCH₃): 161, 163.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is dominated by the electrophilic nature of the α-bromo ketone moiety. This functional group is highly susceptible to nucleophilic attack, making the compound an excellent precursor for a variety of molecular scaffolds.

Nucleophilic Substitution Reactions

The primary mode of reactivity involves the displacement of the bromide ion by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the α-position to the ketone.

Caption: General scheme for nucleophilic substitution reactions.

Examples of potential nucleophiles and their corresponding products include:

-

Amines: Formation of α-amino ketones, which are valuable precursors for heterocycles such as imidazoles and oxazoles.

-

Thiols: Synthesis of α-thio ketones, which can be further manipulated.

-

Azides: Leading to α-azido ketones, which can be reduced to α-amino ketones or used in click chemistry.

-

Carboxylates: Formation of α-acyloxy ketones.

Favorskii Rearrangement

Under basic conditions, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. In the case of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, treatment with a base such as sodium hydroxide could potentially lead to a ring-contracted or rearranged cyclopropane carboxylic acid derivative, offering a pathway to highly substituted cyclopropanes.

Hantzsch-type Syntheses

The α-bromo ketone functionality is a classic component in Hantzsch-type syntheses of various heterocycles. For instance, reaction with a β-ketoester and ammonia could yield substituted pyridines, while reaction with a thiourea could lead to the formation of aminothiazoles.

Safety and Handling

As an α-bromo ketone, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate should be handled with caution. These compounds are typically lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a molecule with considerable, yet largely unexplored, synthetic potential. Its unique combination of functional groups makes it a highly attractive building block for the synthesis of complex and potentially biologically active molecules. The proposed synthetic route and the discussion of its predicted properties and reactivity provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, encouraging further investigation into the chemistry of this promising compound.

References

-

PubChem. Methyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link][4]

-

Roberts, J. D., & Sauer, C. W. (1949). Bromocyclopropane. Organic Syntheses, 29, 18. [Link][5]

-

Tata, R. R., et al. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link][6]

-

Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A. [7]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-733. [Link][8]

-

PubChem. Methyl 1-bromo-2-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link][9]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [Link][3]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link][10]

-

Google Patents. (1981). Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish. US4303672A. [11]

-

Evotec. 2-Bromo-1-methyl-cyclopropanecarboxylic acid. [Link][12]

-

SpectraBase. 2-Cyclopentene-1-carboxylic acid, methyl ester. [Link][13]

Sources

- 1. 1184913-42-5|Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate|BLDpharm [bldpharm.com]

- 2. Methyl acetate(79-20-9) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 1-bromo-2-hydroxycyclopentane-1-carboxylate | C7H11BrO3 | CID 68736488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish - Google Patents [patents.google.com]

- 12. Buy 2-Bromo-1-methyl-cyclopropanecarboxylic acid (EVT-3062861) | 292623-33-7 [evitachem.com]

- 13. spectrabase.com [spectrabase.com]

CAS number 2206688-62-0 spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 2206688-62-0)

Introduction

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a polyfunctional organic molecule incorporating several key reactive moieties: a methyl ester, an α-bromoketone, and a strained cyclopropane ring. This unique combination makes it a valuable building block in synthetic chemistry, potentially for the development of novel pharmaceutical agents and complex molecular architectures. The precise structural elucidation and confirmation of purity are paramount for its application, necessitating a multi-faceted spectroscopic approach.

This guide provides a comprehensive technical overview of the expected spectroscopic data for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate and outlines the detailed, field-proven methodologies for its characterization. The protocols described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity and confidence in the analytical results.

Compound Details:

-

Chemical Name: Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

-

CAS Number: 2206688-62-0

-

Molecular Formula: C₇H₉BrO₃

-

Molecular Weight: 221.05 g/mol

-

Chemical Structure:

(A 2D representation of the molecule would be inserted here)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone for the structural elucidation of this molecule, providing unambiguous evidence of its carbon-hydrogen framework. The strained cyclopropane ring and the presence of two distinct carbonyl groups create a unique and predictable spectral signature.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show three distinct signals, each corresponding to a unique chemical environment within the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Experimental Choice |

| ~ 4.15 | Singlet (s) | 2H | -C(O)CH₂ Br | The methylene protons are deshielded by both the adjacent carbonyl group and the highly electronegative bromine atom, shifting them significantly downfield. A singlet is predicted as there are no adjacent protons. |

| ~ 3.75 | Singlet (s) | 3H | -OCH₃ | This is a characteristic chemical shift for protons of a methyl ester. The singlet multiplicity arises from the absence of neighboring protons. |

| ~ 1.60 & ~1.40 | Multiplets (AA'BB' system) | 4H | Cyclopropane CH₂ CH₂ | The protons on the cyclopropane ring are diastereotopic due to the chiral center. They are expected to appear as complex multiplets in the shielded, upfield region, a hallmark of strained carbocyclic rings[1]. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will be critical for identifying all seven carbon atoms, particularly the two carbonyl carbons and the quaternary cyclopropane carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 195.0 | Ketone C =O | The carbonyl carbon of the α-bromoketone is expected in this downfield region. |

| ~ 172.0 | Ester C =O | The ester carbonyl carbon is typically found slightly upfield from the ketone carbonyl. |

| ~ 52.5 | -OC H₃ | A characteristic shift for the methoxy carbon of a methyl ester. |

| ~ 35.0 | -C (O)CH₂Br | The quaternary carbon of the cyclopropane ring, deshielded by two adjacent carbonyl groups. |

| ~ 31.0 | -C(O)C H₂Br | The methylene carbon is deshielded by the attached bromine atom. |

| ~ 18.0 | Cyclopropane C H₂C H₂ | The methylene carbons of the cyclopropane ring are highly shielded and appear in the far upfield region. |

Experimental Protocol for NMR Analysis

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for moderately polar organic compounds and its single residual solvent peak (δ ~7.26 ppm), which can be used as a secondary chemical shift reference[2].

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45° (to allow for a shorter relaxation delay).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 (adjust for optimal signal-to-noise ratio).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the quaternary carbons may relax slowly.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to achieve a flat baseline.

-

Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups by identifying their characteristic vibrational frequencies. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its minimal sample preparation and high-quality data.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale for Prediction |

| ~ 2960 | Medium | C-H Stretch | -CH₃, -CH₂- | Aliphatic C-H stretching vibrations. |

| ~ 1745 | Strong, Sharp | C=O Stretch | Ester | The carbonyl stretch for saturated esters typically appears in the 1750-1735 cm⁻¹ range[4][5]. |

| ~ 1720 | Strong, Sharp | C=O Stretch | α-Bromoketone | The carbonyl of a saturated ketone is around 1715 cm⁻¹. The adjacent electronegative bromine atom induces a slight positive shift[6][7]. |

| ~ 1250 & ~1180 | Strong | C-O Stretch | Ester | The asymmetric and symmetric C-O-C stretching vibrations of the ester group are characteristic and strong. |

| ~ 650 | Medium-Strong | C-Br Stretch | Bromoalkane | The carbon-bromine stretching vibration typically appears in this region of the fingerprint. |

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum[8].

-

-

Sample Application:

-

Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the center of the ATR crystal.

-

If the sample is solid, lower the press arm to ensure firm and even contact between the sample and the crystal surface. Optimal contact is essential for a strong signal[8].

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typical Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Data Processing & Cleaning:

-

The software will automatically perform a background subtraction.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

-

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is essential for confirming the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile compound.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A key feature will be the presence of two peaks for the molecular ion at m/z 220 and m/z 222 in an approximate 1:1 intensity ratio . This is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common and predictable fragmentation pathway for ketones and esters[9][10].

-

Loss of •Br (m/z 79/81) leading to a fragment at m/z 141.

-

Loss of •OCH₃ (m/z 31) leading to a fragment at m/z 189/191.

-

Loss of the bromoacetyl group (-COCH₂Br) leading to a fragment corresponding to the cyclopropanecarboxylate radical cation.

-

-

McLafferty Rearrangement: Not expected for this molecule as there are no gamma-hydrogens available for rearrangement.

-

Predicted High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., via ESI-TOF) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula.

-

Predicted Exact Mass [M+Na]⁺: 242.9682 (for C₇H₉⁷⁹BrO₃Na⁺).

Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane[11].

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

Instrument Parameters:

-

GC Conditions:

-

Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min. This program should be sufficient to elute the compound without degradation[12].

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 30 to 300.

-

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Extract the mass spectrum from the chromatographic peak.

-

Analyze the molecular ion region to confirm the bromine isotope pattern and identify key fragment ions to corroborate the proposed structure.

-

Visualization of MS Fragmentation

Caption: Predicted major EI fragmentation pathways.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, the primary chromophore is the ketone carbonyl group.

Predicted UV-Vis Absorption

-

A weak absorption band (low molar absorptivity, ε) is expected in the range of 270-300 nm . This corresponds to the symmetry-forbidden n → π* electronic transition of the ketone carbonyl group[13]. The ester carbonyl absorption occurs at a much shorter wavelength and is typically not observed with standard instrumentation.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Choose a UV-transparent solvent. Hexane or ethanol are suitable choices.

-

Prepare a solution of known concentration (e.g., ~0.1 mg/mL). A serial dilution may be necessary to find a concentration that gives an absorbance reading within the linear range of the instrument (ideally between 0.1 and 1.0 AU).

-

-

Instrument Operation:

-

Use a matched pair of quartz cuvettes (glass cuvettes absorb UV light)[14].

-

Fill one cuvette with the pure solvent to be used as the blank (reference).

-

Fill the second cuvette with the sample solution.

-

Wipe the optical surfaces of the cuvettes with a lint-free tissue before placing them in the spectrophotometer[15].

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank cuvette in the sample beam path.

-

Scan the sample from approximately 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Conclusion: A Cohesive Spectroscopic Profile

The synergistic application of NMR, FTIR, MS, and UV-Vis spectroscopy provides a robust and self-validating framework for the comprehensive characterization of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 2206688-62-0). The predicted data, derived from established principles of chemical structure and spectroscopic theory, serves as a reliable benchmark for researchers. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, unambiguous data, confirming the identity, structure, and purity of this versatile chemical intermediate.

References

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

-

Hulet, R. (2011). Spectroscopy of Ketones and Aldehydes. YouTube. [Link]

-

Waghmode, S. B., & Ramaswamy, A. V. (2004). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Al-Zaydi, K. M. (2005). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 10(5), 583-611. [Link]

-

Zhang, R. et al. (2021). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society, 143(31), 12069-12074. [Link]

-

Waghmode, S. B. et al. (2004). Photochemical α-bromination of cyclic and acylic ketones. Synthetic Communications, 34(15), 2865-2869. [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

-

ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

-

Chegg. (2016). Solved Spectroscopy: Predict the 1H NMR spectrum of methyl. [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

Chemistry Steps. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Indiana University–Purdue University Indianapolis. (n.d.). IR Spectroscopy of Esters. [Link]

-

ACS Publications. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(7), 1259-1263. [Link]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ResearchGate. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics. [Link]

-

MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 11(11), 920. [Link]

-

Scribd. (n.d.). GC/MS SOP for Organochlorine Analysis. [Link]

-

Compound Interest. (2014). Functional Groups In Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Organic chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. organomation.com [organomation.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. fda.gov [fda.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. mt.com [mt.com]

1H and 13C NMR analysis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Introduction

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a densely functionalized molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure combines a strained cyclopropane ring with electrophilic and nucleophilic centers, making it a versatile building block for more complex molecular architectures. A precise and unambiguous structural confirmation is paramount for its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in fundamental principles and field-proven interpretive strategies. Authored from the perspective of a Senior Application Scientist, this document explains not just the expected spectral data but also the underlying physical phenomena that govern the observed chemical shifts and coupling patterns.

Section 1: Theoretical Principles & Structural Considerations

To accurately interpret the NMR spectra of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, one must first appreciate the unique electronic environment of its constituent functional groups. The molecule's structure presents several key features that profoundly influence its NMR signature.

The Cyclopropane Ring: A Region of High Shielding

The three-membered cyclopropane ring is the most influential feature regarding the ¹H and ¹³C NMR spectra. The bonding in cyclopropane involves sp³ hybridized carbons with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5°. This severe angle strain results in C-C bonds with increased p-character, often described as "bent" or "banana" bonds. This unique bonding arrangement induces a magnetic anisotropy effect. When placed in an external magnetic field, the σ-electrons of the C-C framework generate a ring current.[1] This induced current creates a secondary magnetic field that strongly shields the region occupied by the cyclopropyl protons, causing them to resonate at an unusually high field (upfield shift) compared to protons in acyclic alkanes.[1] The carbons of the ring are also shielded, appearing at a characteristically high-field position in the ¹³C NMR spectrum, sometimes even below 0 ppm relative to TMS.[2]

Influence of Electronegative Substituents

The cyclopropane ring is substituted with two electron-withdrawing groups: a methyl ester (-COOCH₃) and a bromoacetyl (-COCH₂Br) group. These groups exert a strong deshielding effect on nearby nuclei.

-

Inductive Effect: The electronegative oxygen and bromine atoms pull electron density away from adjacent carbons and protons.[3] This reduction in electron density means that a lower external magnetic field is required to bring the nuclei into resonance, resulting in a downfield shift (higher ppm value). This effect is most pronounced on the α-carbon and protons (the -CH₂Br group) and diminishes with distance.[4]

-

Anisotropy of Carbonyl Groups: The C=O double bonds in both the ester and ketone functionalities possess their own magnetic anisotropy. This effect creates deshielding cones that extend out from the carbonyl carbons, further influencing the chemical shifts of nearby nuclei.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate are numbered as shown in the diagram below.

Caption: Molecular structure of the title compound with atom numbering for NMR assignment.

Section 2: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct groups of signals corresponding to the methyl ester protons, the bromoacetyl methylene protons, and the diastereotopic cyclopropane ring protons.

-

Bromoacetyl Protons (H₇): The two protons on C₇ are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet . Due to the strong deshielding from the adjacent carbonyl group (C₄) and the highly electronegative bromine atom, this signal is expected to be the most downfield, in the range of 4.0 - 4.5 ppm .

-

Methyl Ester Protons (H₆): The three protons of the methyl group (C₆) are equivalent and isolated from other protons. They will produce a sharp singlet . Their position is characteristic of methyl esters, expected around 3.7 ppm .[5]

-

Cyclopropane Protons (H₂, H₃): This is the most complex region of the spectrum. The quaternary carbon C₁ is a stereocenter. Consequently, the two protons on C₂ are diastereotopic, as are the two protons on C₃. Furthermore, the protons on C₂ are diastereotopic with respect to the protons on C₃. This will result in two complex multiplets . Due to the shielding effect of the cyclopropane ring, these signals will appear in the upfield region, likely between 1.0 and 2.0 ppm .[5][6] They will exhibit geminal coupling (protons on the same carbon) and both cis and trans vicinal coupling (protons on adjacent carbons), leading to overlapping multiplets that may require 2D NMR techniques for full resolution.

Predicted ¹H NMR Data Summary

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₇ (-COCH₂Br) | 4.0 - 4.5 | Singlet (s) | 2H | Deshielded by adjacent C=O and Br. |

| H₆ (-OCH₃) | ~ 3.7 | Singlet (s) | 3H | Characteristic region for methyl ester protons.[5] |

| H₂, H₃ (ring CH₂) | 1.0 - 2.0 | Multiplets (m) | 4H | Shielded by cyclopropane ring current; complex splitting due to diastereotopicity.[7][1] |

Section 3: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each chemically non-equivalent carbon atom in the molecule.

-

Carbonyl Carbons (C₄, C₅): The two carbonyl carbons will be the most downfield signals in the spectrum. Ketone carbonyls are typically found further downfield than ester carbonyls. Therefore, C₄ (ketone) is predicted to be in the 195 - 205 ppm range, while C₅ (ester) is expected around 170 - 175 ppm .[8]

-

Methyl Ester Carbon (C₆): The carbon of the methoxy group is attached to an electronegative oxygen and will appear in the typical range for such carbons, around 52 - 55 ppm .

-

Bromoacetyl Methylene Carbon (C₇): The C₇ carbon is directly attached to the electronegative bromine atom, which causes a significant downfield shift compared to a standard alkyl carbon. It is expected in the 30 - 40 ppm region.[4]

-

Quaternary Cyclopropane Carbon (C₁): This carbon is attached to four other carbons and will likely appear in the 25 - 35 ppm range. Its signal may be of lower intensity due to the absence of attached protons and a potentially longer relaxation time.

-

Cyclopropane Methylene Carbons (C₂, C₃): Due to the high symmetry of the substitution pattern relative to the C₂-C₃ bond, these two carbons are chemically equivalent. They will be highly shielded due to the ring effects and are expected to appear as a single peak at a very upfield position, typically in the 10 - 20 ppm range.[2]

Predicted ¹³C NMR Data Summary

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₄ (-C OCH₂Br) | 195 - 205 | Ketone carbonyl, highly deshielded.[8] |

| C₅ (-C OOCH₃) | 170 - 175 | Ester carbonyl, deshielded.[8] |

| C₆ (-OC H₃) | 52 - 55 | Typical shift for a methyl ester carbon. |

| C₇ (-COC H₂Br) | 30 - 40 | Deshielded by electronegative bromine atom.[4] |

| C₁ (Quaternary) | 25 - 35 | Substituted sp³ carbon in a strained ring. |

| C₂, C₃ (ring C H₂) | 10 - 20 | Highly shielded due to cyclopropane ring strain and anisotropy.[2] |

Section 4: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Mass Determination: Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[10]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents magnetic field distortions and improves spectral resolution.

-

Transfer: Transfer the clear solution to the NMR tube. Ensure the liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition Workflow

Caption: Logical workflow for the interpretation and verification of NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate are rich with information that, when properly interpreted, provide definitive proof of its structure. The key identifying features are the highly shielded and complex proton signals of the diastereotopic cyclopropyl hydrogens, the downfield singlet of the bromoacetyl methylene group, and the six distinct carbon signals that span a wide chemical shift range from the shielded ring carbons to the deshielded carbonyls. This guide provides the theoretical foundation and practical framework for researchers to confidently acquire and interpret the NMR data for this valuable synthetic intermediate, ensuring scientific integrity in their research and development endeavors.

References

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

-

Quora. (2019). How does methylcyclopropane have 4 NMR signals?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

PubMed. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved from [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR [m.chemicalbook.com]

- 6. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

Deconstructing Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Technical Guide to its Mass Spectrometry Fragmentation

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's behavior under common ionization techniques. While an experimental mass spectrum for this specific compound is not publicly available, this guide constructs a robust theoretical framework based on established fragmentation mechanisms of its constituent functional groups, supported by spectral data from analogous structures.

Introduction to the Molecule and Mass Spectrometry Principles

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a multifaceted organic molecule featuring a methyl ester, a ketone, a bromine atom, and a strained cyclopropane ring. This unique combination of functionalities dictates a complex and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding these pathways is crucial for structural elucidation, impurity profiling, and metabolic studies.

This guide will primarily focus on fragmentation under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. Key principles that will be explored include alpha-cleavage, inductive cleavage, and the influence of the bromine isotope pattern.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron impact, Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate will form a molecular ion (M+•). The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M+• and M+2+• doublet for the molecular ion and any bromine-containing fragments.[1][2][3]

The primary fragmentation pathways are predicted to be initiated by the ionization of one of the lone pair electrons on the oxygen or bromine atoms, leading to a radical cation. The subsequent fragmentation will be driven by the stability of the resulting fragments.

Alpha-Cleavage at the Carbonyl Groups

Alpha-cleavage is a dominant fragmentation mechanism for both ketones and esters.[4][5][6] In this molecule, there are two carbonyl groups, providing multiple sites for this cleavage.

-

Cleavage adjacent to the bromoacetyl carbonyl: This is predicted to be a major fragmentation route.

-

Loss of the bromomethyl radical (•CH₂Br): This cleavage would result in a stable acylium ion. The resulting fragment would not contain bromine and would appear as a single peak. .

-

Loss of the cyclopropylcarbonyl methyl ester radical: This would lead to the formation of the bromoacetyl cation ([BrCH₂CO]⁺). This fragment would exhibit the characteristic bromine isotopic pattern.

-

-

Cleavage adjacent to the ester carbonyl:

-

Loss of the methoxy radical (•OCH₃): This is a common fragmentation for methyl esters and would result in a large, stable acylium ion containing the rest of the molecule.[7] This fragment would retain the bromine atom and thus show the M+ and M+2 pattern.

-

Loss of the entire bromoacetylcyclopropyl radical: This would lead to the formation of the methoxycarbonyl cation ([CH₃OCO]⁺).

-

Fragmentation of the Cyclopropane Ring

The strained cyclopropane ring is susceptible to ring-opening reactions upon ionization, which can lead to a variety of rearrangement and fragmentation pathways. The fragmentation of the cyclopropane ring itself can be complex.[8][9] For instance, the mass spectrum of the simpler Methyl cyclopropanecarboxylate shows significant fragmentation of the ring system.

Other Significant Fragmentations

-

Loss of Bromine: A direct cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br). The resulting fragment would be a radical cation and would appear as a single peak, having lost the isotopic signature.

-

McLafferty Rearrangement: While the classic McLafferty rearrangement requires a gamma-hydrogen, the flexibility of the molecule might allow for hydrogen rearrangements leading to the loss of neutral molecules, though this is considered less probable than alpha-cleavages for this specific structure.[10]

Summary of Predicted Key Fragments

The following table summarizes the most probable key fragments, their nominal mass-to-charge ratios (m/z), and their expected isotopic patterns.

| Fragment Ion | Proposed Structure | Nominal m/z | Isotopic Pattern |

| [M]+• | [C₇H₉BrO₃]+• | 220/222 | M/M+2 |

| [M - •CH₂Br]+ | [C₆H₉O₃]+ | 129 | Single Peak |

| [M - •OCH₃]+ | [C₆H₆BrO₂]+ | 189/191 | M/M+2 |

| [BrCH₂CO]+ | [C₂H₂BrO]+ | 121/123 | M/M+2 |

| [M - •Br]+ | [C₇H₉O₃]+• | 141 | Single Peak |

| [CH₃OCO]+ | [C₂H₃O₂]+ | 59 | Single Peak |

Experimental Workflow for Mass Spectrometry Analysis

To experimentally verify these predicted fragmentation pathways, the following workflow is recommended:

-

Sample Preparation: Dissolve a pure sample of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution and separation from any impurities.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

The following diagram illustrates the proposed experimental workflow:

Caption: Experimental workflow for GC-MS analysis.

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate under electron ionization.

Caption: Predicted major fragmentation pathways.

Conclusion

The mass spectrometry fragmentation of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is predicted to be a rich source of structural information. The presence of two carbonyl groups suggests that alpha-cleavage will be the dominant fragmentation pathway, leading to several characteristic ions. The bromine atom provides a valuable isotopic signature that aids in the identification of bromine-containing fragments. While the fragmentation of the cyclopropane ring can be complex, the major fragmentation pathways are expected to be predictable based on the established principles of mass spectrometry. The experimental workflow provided in this guide offers a clear path to obtaining and interpreting the mass spectrum of this molecule, which will be invaluable for its characterization in various scientific and industrial applications.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link]

-

Hossain, M. S., & Blair, I. A. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 25(6), 1036–1045. [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270–275. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (2015). The mass fragmentation of fatty acid methyl esters by electron ionization. [Link]

-

Dr. Puspendra Classes. (2022). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

Dr. Puspendra Classes. (2022). Lec-30 || Fragmentation pattern of esters. [Link]

Sources

- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azom.com [azom.com]

- 4. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Methyl cyclopropanecarboxylate for synthesis 2868-37-3 [sigmaaldrich.com]

- 7. abrf.org [abrf.org]

- 8. 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester [webbook.nist.gov]

- 9. Methyl cyclopropane carboxylate(2868-37-3) MS spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of utilizing IR spectroscopy for the structural elucidation and quality assessment of this highly functionalized cyclopropane derivative. As a valuable synthetic building block, understanding its spectral features is paramount for its application in medicinal and process chemistry.[1]

Introduction: The Structural Significance of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional molecule featuring a strained cyclopropane ring, a methyl ester, and an α-bromo ketone. This unique combination of functionalities makes it a versatile intermediate in organic synthesis. The cyclopropane motif is a key structural element in various pharmaceuticals, and the presence of both an electrophilic α-bromo ketone and an ester group allows for selective chemical transformations.[1]

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules. It provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the structure. This guide will dissect the expected IR spectrum of the title compound, correlating specific absorption bands with its distinct functional groups.

Caption: Relationship between functional groups and predicted IR absorptions.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

For the acquisition of a high-quality IR spectrum of a compound like methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, which is likely a liquid or a low-melting solid at room temperature, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the recommended technique. [2][3][4]ATR-FTIR offers several advantages, including minimal sample preparation, ease of use, and the ability to analyze samples in their neat form. [5]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed. [5]

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry.

-

Collect a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next measurement. [4]

-

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is predicted to be rich in information, with characteristic absorption bands for each of its key functional groups. The high-frequency region will be defined by the C-H stretches of the cyclopropane ring and the methyl group. The most prominent features will be the two strong carbonyl stretching bands of the ester and the α-bromo ketone in the 1750-1725 cm⁻¹ region. The fingerprint region will contain valuable information on the C-O stretches of the ester, the cyclopropane ring deformations, and the C-Br stretch. By combining a theoretical understanding of its vibrational modes with a robust experimental technique like ATR-FTIR, researchers can effectively use infrared spectroscopy for the unambiguous identification and quality control of this important synthetic intermediate.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

M. R. Al-Saidi, A. D. K. Al-Bayati, & T. H. Al-Noor. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. Defence Technical Information Center. Retrieved from [Link]

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. Retrieved from [Link]

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

-